REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.Br[N:13]1C(=O)CC[C:14]1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C-]#N.[Na+].C(=O)(O)[O-].[K+]>C(Cl)(Cl)(Cl)Cl.CN(C)C=O>[N:8]1[C:9]2[C:4](=[CH:3][C:2]([CH2:1][C:14]#[N:13])=[CH:11][CH:10]=2)[CH:5]=[CH:6][CH:7]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at 50° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
then washed with saturated aqueous sodium bisulfite (50 mL)
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
ADDITION
|
Details
|
N,N-Dimethylformamide (83 mL) is added to the combined organic fractions and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving only the reaction mixture in N,N-dimethylformamide
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
ADDITION
|
Details
|
is poured into pH 7 buffer (75 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over solid sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford an oil that
|
Type
|
CUSTOM
|
Details
|
is purified by normal phase flash chromatography (120 g Biotage KP-Sil 40L
|
Type
|
WAIT
|
Details
|
10% ethyl acetate in hexanes for 5 min
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
20% ethyl acetate in hexanes for 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
40% ethyl acetate in hexanes for 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
60% ethyl acetate in hexanes for 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
60-100% ethyl acetate in hexanes ramp over 20 min
|
Duration
|
20 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 645 mg | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |